Diethyl 5-hydroxypentylphosphonate
Description
Diethyl 5-hydroxypentylphosphonate (C₉H₂₁O₄P) is an organophosphonate compound characterized by a pentyl chain substituted with a hydroxyl group at the 5-position and a diethyl phosphonate moiety. Organophosphonates are widely used in medicinal chemistry, agrochemicals, and material science due to their stability, reactivity, and ability to mimic biological phosphates .
Properties
Molecular Formula |
C9H21O4P |
|---|---|
Molecular Weight |
224.23 g/mol |
IUPAC Name |
5-diethoxyphosphorylpentan-1-ol |
InChI |
InChI=1S/C9H21O4P/c1-3-12-14(11,13-4-2)9-7-5-6-8-10/h10H,3-9H2,1-2H3 |
InChI Key |
HASTWZYKQYCDQO-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCCCCO)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
- Diethyl 5-Hydroxypentylphosphonate: Features a linear C5 chain with a terminal hydroxyl group, enhancing hydrophilicity compared to non-polar substituents.
- Diethyl (5-Formylfuran-2-yl)phosphonate (C₉H₁₃O₅P): Contains a formyl-substituted furan ring, introducing aromaticity and electrophilic reactivity at the formyl group .
- Diethyl Ethylphosphonite (C₆H₁₅O₂P): A phosphonite (P(III)) with an ethyl group, differing in oxidation state and reactivity compared to phosphonates (P(V)) .
Physical and Chemical Properties
Key Properties (Table)
| Compound | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Solubility | Key Functional Groups |
|---|---|---|---|---|---|
| This compound* | C₉H₂₁O₄P | 232.24 | ~300 (estimated) | Polar solvents | -OH, phosphonate |
| Diethyl (5-Formylfuran-2-yl)phosphonate | C₉H₁₃O₅P | 232.17 | 340.6 | Organic solvents | Formyl, furan, phosphonate |
| Diethyl Ethylphosphonite | C₆H₁₅O₂P | 150.16 | Not reported | Lipophilic | Phosphonite, ethyl |
| Diethyl Phenylphosphonite | C₁₀H₁₅O₂P | 198.19 | Not reported | Organic solvents | Phenyl, phosphonite |
*Estimated based on structural analogs.
Reactivity and Stability
- Hydroxyl Group Influence : The -OH group in this compound increases hydrophilicity and enables hydrogen bonding, contrasting with the lipophilic ethyl or phenyl groups in other compounds .
- Phosphonate vs. Phosphonite : Phosphonates (P(V)) are more oxidatively stable but less nucleophilic than phosphonites (P(III)), impacting their use in catalysis or ligand design .
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